molecular formula C21H32N2O4 B4264304 3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4264304
M. Wt: 376.5 g/mol
InChI Key: LHKHEXGCGNWVRO-UHFFFAOYSA-N
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Description

3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid involves multiple steps, starting with the preparation of the bicyclo[221]heptane core This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[22

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a biochemical probe.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.

    Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity or function. The compound’s structure allows it to fit into specific binding sites, potentially modulating biological pathways and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid derivatives

Uniqueness

The uniqueness of 3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific combination of functional groups and its bicyclo[2.2.1]heptane core. This structure imparts unique chemical and biological properties that distinguish it from other compounds with similar functionalities.

Properties

IUPAC Name

3-[(3-cyclohexylpropanoylamino)carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4/c1-12(2)17-14-9-10-15(17)19(21(26)27)18(14)20(25)23-22-16(24)11-8-13-6-4-3-5-7-13/h13-15,18-19H,3-11H2,1-2H3,(H,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKHEXGCGNWVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2CCC1C(C2C(=O)NNC(=O)CCC3CCCCC3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

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